
Benzimidazole perylene
Overview
Description
Benzimidazole perylene refers to a class of derivatives synthesized by fusing benzimidazole moieties with the perylene tetracarboxylic acid framework. These compounds are typically prepared via condensation reactions between N-alkyl-3,4:9,10-perylenetetracarboxylic acid monoanhydride monoimides and o-phenylenediamine (or substituted diamines) under high-temperature conditions (250°C, 8 hours) . The resulting derivatives exhibit extended π-conjugation, making them suitable for applications in organic electronics, pigments, and coatings. Key properties include tunable solubility (via alkyl chain modifications), thermal stability, and distinct absorption/emission spectra in the visible range .
Preparation Methods
Synthesis via Perylene-3,4,9,10-Tetracarboxylic Dianhydride and Amines in Imidazole
One of the primary synthetic routes involves the reaction of perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) with long-chain amines and zinc acetate in imidazole as solvent. This method is particularly used to prepare asymmetric perylene imide benzimidazole derivatives.
- Step 1: Formation of N,N’-di(alkyl)-perylene tetracarboxylic bisimide by reacting PTCDA with amines (e.g., 12-dodecylundecylamine) in the presence of zinc acetate and imidazole at 140 °C for 2 hours.
- Step 2: Selective hydrolysis of one imide group using potassium hydroxide (KOH) in tert-butanol at 90 °C to generate monoimide intermediates.
- Step 3: Cyclization with diamines or further amines in imidazole at elevated temperatures (up to 180 °C) for extended durations (up to 18 hours) to form the benzimidazole ring fused to the perylene core.
- Step 4: Final substitution or functionalization steps with other amines (e.g., 4-heptylamine) under similar catalytic and thermal conditions.
Reaction Conditions and Yields:
Step | Reagents & Conditions | Temperature (°C) | Time | Notes |
---|---|---|---|---|
1 | PTCDA + 12-dodecylundecylamine + Zn(OAc)2 + imidazole | 140 | 2 h | Formation of bisimide |
2 | Bisimide + KOH + tert-BuOH | 90 | 1 h | Hydrolysis to monoimide |
3 | Monoimide + diamine + Zn(OAc)2 + imidazole | 180 | 18 h | Cyclization to benzimidazole |
4 | Benzimidazole intermediate + 4-heptylamine + Zn(OAc)2 + imidazole | 140 | 3 h | Final substitution |
This method yields well-defined benzimidazole perylene derivatives with high purity, as confirmed by NMR and chromatographic analyses.
Regioselective Synthesis of Bis(trifluoromethyl)-Substituted Perylene Tetracarboxylic Bis(benzimidazole)
A specialized approach focuses on introducing trifluoromethyl groups to the perylene bis(benzimidazole) core to modulate electronic and optical properties. This method employs regioselective substitution strategies to obtain pure isomers.
- The trifluoromethyl groups are introduced efficiently onto the perylene bis(benzimidazole) skeleton.
- The synthesis involves careful control of reaction conditions to isolate three distinct regioisomers.
- Optical properties of these regioisomers differ significantly, indicating the impact of substitution pattern.
- The process typically starts with perylene tetracarboxylic bis(benzimidazole) as the substrate.
- Electrophilic trifluoromethylation reagents are used under conditions that favor regioselectivity.
- Purification involves chromatographic techniques to separate the isomers.
This method is notable for expanding the functional diversity of this compound compounds, especially for semiconductor applications.
Preparation via Perylene-3,4-Dicarboxylic Acid Derivatives in Quinoline or Imidazole
An alternative preparation route involves the synthesis of perylene-3,4-dicarboxylic acid derivatives as intermediates, which are then transformed into this compound compounds.
- The reaction uses nitrogen-containing heterocycles such as quinoline or imidazole as both solvent and catalyst.
- Zinc acetate dihydrate is used as a catalyst to facilitate imidazole ring formation.
- Primary amines or diamines are reacted with perylene-3,4-dicarboxylic anhydride derivatives at elevated temperatures (140–200 °C).
- The process includes refluxing, distillation to remove solvents, and chromatographic purification.
Step | Reagents & Conditions | Temperature (°C) | Time | Outcome |
---|---|---|---|---|
1 | Perylene-3,4-dicarboxylic anhydride + primary amine + Zn(OAc)2 + imidazole | 140–150 | 5 h | Formation of perylene dicarboximide |
2 | Treatment with KOH in tert-butanol | ~90 | 1–2 h | Hydrolysis and monoamide formation |
3 | Reaction with diamines in quinoline under argon | 200 | 2.5 h | Cyclization to this compound |
4 | Workup: solvent removal, acid treatment, filtration | - | - | Purification and isolation |
- Yields up to 81% for intermediate imides have been reported.
- The final this compound products are isolated by recrystallization from toluene/methanol mixtures.
- Chromatographic separation on silica gel is employed to remove unreacted starting materials and side products.
This method is advantageous for preparing N-substituted this compound derivatives with tailored substituents, allowing for structural diversity.
Comparative Summary of Preparation Methods
Preparation Route | Key Reagents | Solvent/Catalyst | Temperature Range (°C) | Reaction Time | Yield Range (%) | Notes |
---|---|---|---|---|---|---|
PTCDA + Alkylamines + Zn(OAc)2 + Imidazole | PTCDA, 12-dodecylundecylamine | Imidazole, Zn(OAc)2 | 90–180 | 1–18 h | High | Asymmetric this compound synthesis |
Trifluoromethylation of Perylene Bis(benzimidazole) | Perylene bis(benzimidazole), CF3 reagents | Various (organic solvents) | Variable | Variable | Moderate | Regioselective substitution |
Perylene-3,4-dicarboxylic anhydride + Amines | Perylene-3,4-dicarboxylic anhydride, amines | Imidazole, quinoline | 140–200 | 2.5–5 h | Up to 81 | Monoimide intermediates, versatile substitutions |
Research Findings and Analytical Data
- NMR Spectroscopy: Characteristic chemical shifts for aromatic carbons (CAr) and carbonyl carbons (CONR) confirm the formation of this compound structures.
- Chromatographic Purity: TLC and silica gel chromatography effectively monitor reaction progress and purify products.
- Optical Properties: Substituted benzimidazole perylenes exhibit distinct fluorescence and absorption spectra, influenced by substitution patterns and regiochemistry.
- Thermal Stability: The compounds prepared via these methods demonstrate high thermal stability, suitable for electronic applications.
Chemical Reactions Analysis
Types of Reactions: Benzimidazole perylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced perylene derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinone derivatives of this compound.
Reduction: Reduced perylene derivatives.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Introduction to Benzimidazole Perylene
This compound combines the structural characteristics of benzimidazole—a bicyclic compound with nitrogen—and perylene, known for its stability and photophysical properties. This combination results in a compound that exhibits promising applications in energy storage, optoelectronics, and pharmaceuticals.
Applications in Energy Storage
2.1 Nonlinear Dielectric Materials
Recent studies have highlighted the potential of this compound as a nonlinear dielectric material suitable for energy storage devices. The compound exhibits a nonlinear dielectric response to electric fields, making it ideal for use in capacitors. These capacitors are essential for various applications across industrial and residential sectors due to their high charge-discharge rates and wide operating temperature ranges .
Key Properties:
- High charge-discharge rates
- Nonlinear dielectric response
- Modularity in synthesis
Table 1: Properties of this compound as Dielectric Material
Property | Value |
---|---|
Dielectric Constant | High |
Voltage Saturation | 40 V/μm |
Thermal Stability | Excellent |
Applications in Medicinal Chemistry
3.1 Anticancer Activity
Benzimidazole derivatives have shown significant promise as anticancer agents. The electron-rich nitrogen heterocycles allow these compounds to interact with various therapeutic targets effectively. Research indicates that benzimidazole derivatives can inhibit cancer cell proliferation and overcome drug resistance, making them valuable in precision medicine .
Case Study:
- Compound: 5-acetyl-2-arylbenzimidazoles
- Target: Bovine Viral Diarrhea Virus (BVDV)
- Efficacy: EC50 = 1.11 mM against BVDV
3.2 Antiviral Properties
Benzimidazole derivatives have also been investigated for their antiviral properties. Certain compounds have demonstrated effectiveness against viruses such as rotavirus and Lassa virus, showcasing the versatility of this chemical scaffold in developing new antiviral agents .
Table 2: Pharmacological Activities of Benzimidazole Derivatives
Activity Type | Example Compounds | Efficacy |
---|---|---|
Anticancer | 5-nitro-1H-benzimidazoles | Potent against A-549, HCT-116 |
Antiviral | Various derivatives | Effective against BVDV |
Anti-inflammatory | Substituted derivatives | Inhibition of COXs |
Applications in Optoelectronics
4.1 Organic Field-Effect Transistors (OFETs)
This compound derivatives are being explored for use in organic field-effect transistors due to their favorable electronic properties and thermal stability. Their solubility issues have been addressed through chemical modifications, enhancing their applicability in electronic devices .
4.2 Photothermal Therapy
Recent advances indicate that this compound compounds can be utilized in phototheranostics—combining diagnosis and treatment—due to their strong fluorescence properties and biocompatibility . This makes them suitable candidates for bioimaging and targeted cancer therapies.
Mechanism of Action
Benzimidazole perylene can be compared with other similar compounds such as:
Perylene diimide: Known for its use in organic electronics and as a dye.
Benzimidazole derivatives: Widely used in pharmaceuticals for their antimicrobial and anticancer properties.
Uniqueness: this compound stands out due to its combined optical and electronic properties, making it suitable for applications in both biological imaging and electronic devices. Its ability to undergo various chemical modifications further enhances its versatility in scientific research.
Comparison with Similar Compounds
Naphthoimidazole and Perimidine Derivatives
- Synthesis: Similar to benzimidazole perylene, naphthoimidazole derivatives are synthesized using diaminonaphthalenes instead of o-phenylenediamine. Perimidine derivatives involve cyclization with different diamines, leading to fused five-membered rings .
- Key Differences :
- Absorption Spectra : Naphthoimidazole derivatives exhibit redshifted absorption maxima (~20 nm) compared to this compound due to increased aromaticity .
- Thermal Stability : Thermogravimetric analysis (TGA) reveals comparable decomposition temperatures (~400°C) for both classes, but perimidine derivatives show slightly lower stability due to weaker N–H bonding .
Phenylene-Bridged Perylene Monoimides
- Synthesis : These are synthesized via Suzuki coupling or direct substitution, introducing phenylene bridges between perylene cores .
- Key Differences :
- Isomerism : Phenylene-bridged derivatives exist as syn/anti rotational isomers, which interconvert at room temperature. This dynamic behavior contrasts with the rigid structure of this compound .
- Solubility : Longer alkyl chains (e.g., tetradecyl, cetyl) in this compound enhance solubility in organic solvents (e.g., chloroform, toluene), whereas phenylene-bridged derivatives require polar aprotic solvents (e.g., DMF) .
Dibromoperylene Derivatives
- Synthesis: 1,7-Dibromoperylene tetraesters or diesters are prepared via bromination followed by phenoxy substitution in the bay area .
- Key Differences :
- Reactivity : The bromine atoms in dibromoperylene enable further functionalization (e.g., cross-coupling reactions), unlike this compound, which is typically terminal in synthesis .
- Optoelectronic Properties : Dibromoperylene derivatives show higher electron affinity, making them superior n-type semiconductors in organic photovoltaics compared to this compound’s ambipolar behavior .
Physicochemical Properties
Table 1: Comparative Properties of Perylene-Based Derivatives
Compound Type | Substituents | Synthesis Method | Solubility (Common Solvents) | Thermal Stability (TGA, °C) | Key Applications |
---|---|---|---|---|---|
This compound | Long alkyl chains (C10–C18) | Condensation with o-PDA | Toluene, CHCl₃ | ~400–420 | Organic pigments, OTFTs |
Naphthoimidazole Perylene | Naphthalene diamine | Condensation | DMF, DMSO | ~380–400 | Fluorescent dyes |
Phenylene-Bridged PMI | Phenylene bridges | Suzuki coupling | DMF, THF | ~350–370 | Organic solar cells |
Dibromoperylene | Br substituents | Bromination/Substitution | Chlorobenzene | ~300–320 | n-Type semiconductors |
PDA = phenylenediamine; PMI = perylene monoimide; OTFT = organic thin-film transistor.
Research Findings and Trends
- Emerging Applications : this compound is being explored in bioimaging due to its low cytotoxicity, contrasting with phenylene-bridged derivatives’ primary use in photovoltaics .
Biological Activity
Benzimidazole perylene, a derivative of the benzimidazole family, has garnered attention for its diverse biological activities. This article explores the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Benzimidazole Compounds
Benzimidazoles are a significant class of heterocyclic compounds recognized for their broad spectrum of biological activities. They exhibit various pharmacological effects, including antiviral , anticancer , antimicrobial , and antifungal properties. The structural versatility of benzimidazoles allows for modifications that enhance their biological efficacy and selectivity against specific targets .
Synthesis and Characterization
The synthesis of benzimidazole derivatives typically involves reactions between o-phenylenediamine and carboxylic acids or other electrophiles. For instance, this compound can be synthesized through a multi-step process involving cyclization reactions that incorporate perylene derivatives into the benzimidazole framework. Characterization is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the synthesized compounds .
Anticancer Activity
This compound derivatives have shown promising anticancer activity across various cancer cell lines. For example, studies indicate that certain derivatives exhibit selective cytotoxicity against breast cancer (MCF-7) and lung cancer (HCC827) cell lines with IC50 values in the low micromolar range. The structure-activity relationship suggests that substituents at specific positions on the benzimidazole ring significantly influence anticancer potency .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 3.1 |
This compound | HCC827 | 6.26 |
This compound | NCI-H358 | 6.48 |
Antimicrobial Activity
The antimicrobial properties of this compound have also been evaluated against various bacterial strains. Research indicates that certain derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with hydroxyl substitutions showed effective minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli .
Compound | Bacterial Strain | MIC (µM) |
---|---|---|
Hydroxy-substituted this compound | S. aureus | 8 |
Hydroxy-substituted this compound | E. coli | 16 |
Antiviral Activity
Benzimidazole derivatives have also been investigated for their antiviral potential against several viral strains, including HIV and hepatitis viruses. The mechanism often involves inhibition of viral replication through interference with viral enzymes or host cell pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its chemical structure. Modifications at the nitrogen atoms or carbon positions can lead to variations in biological potency and selectivity:
- Position 1 Substituents: Influence binding affinity to target enzymes.
- Position 2 Substituents: Affect solubility and bioavailability.
- Position 5/6 Substituents: Modulate interaction with nucleic acids.
Research has shown that specific functional groups can enhance the activity against targeted diseases while minimizing side effects .
Case Studies
- Anticancer Study : A recent study evaluated a series of this compound derivatives for their anticancer effects against multiple cancer cell lines. The results indicated that compounds with electron-donating groups at position 5 exhibited enhanced cytotoxicity compared to their counterparts .
- Antimicrobial Evaluation : Another investigation focused on the antibacterial properties of various substituted benzimidazoles, demonstrating that hydroxyl and methoxy groups significantly improved activity against resistant strains of bacteria .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for benzimidazole perylene derivatives, and how are they optimized for purity?
this compound derivatives are typically synthesized via condensation reactions. A prominent method involves reacting 3,4,9,10-perylenetetracarboxylic dianhydride (PTCDA) with diamines like 3,3'-diaminobenzidine (DAB) in dimethylformamide (DMF) under controlled conditions . Post-synthesis purification via recrystallization or column chromatography is critical to remove unreacted intermediates. For asymmetric derivatives, regioselective functionalization at the perylene "bay" positions (e.g., 1,6- or 1,7-positions) requires careful stoichiometric control and temperature modulation .
Q. How are the optical properties of this compound derivatives characterized?
UV-Vis and fluorescence spectroscopy are primary tools. For example, bridged double this compound (BIDP) in DMF exhibits absorption peaks at 498, 525, and 566 nm, with emission at 540 and 580 nm . Aggregation effects can be monitored via spectral shifts: dimerization or π-stacking in films broadens absorption ranges (e.g., 450–800 nm) and reduces fluorescence quantum yields due to exciton coupling . Solvent polarity and annealing (e.g., DMF vapor) significantly influence film morphology and optical behavior .
Q. What techniques are used to analyze the structural and morphological properties of these compounds?
- Spectroscopy : IR and NMR confirm functional groups and bonding .
- X-ray diffraction (XRD) : Reveals crystalline packing and aggregation modes (e.g., H- or J-aggregates) .
- Scanning electron microscopy (SEM) : Visualizes film morphology, such as dendritic or fibrillar structures formed during electrodeposition .
- Theoretical methods : Density functional theory (DFT) predicts HOMO-LUMO gaps and charge-transfer dynamics .
Advanced Research Questions
Q. How can aggregation structures of this compound derivatives be controlled for optoelectronic applications?
Aggregation is modulated via:
- Solvent engineering : High-polarity solvents (e.g., DMF) suppress aggregation, while low-polarity solvents promote π-stacking .
- Post-processing : Thermal or solvent vapor annealing (e.g., DMF vapor) induces ordered morphologies in electrodeposited films, enhancing charge transport .
- Chemical modifications : Introducing alkyl chains or electron-withdrawing groups (e.g., -Br) alters solubility and intermolecular interactions .
Q. What role do this compound derivatives play in organic electronics, and how are their electronic properties tuned?
These compounds are n-type semiconductors due to their electron-deficient perylene cores. Key applications include:
- Organic photovoltaics (OPVs) : Broad absorption spectra (400–800 nm) enable light-harvesting in solar cells .
- Organic thin-film transistors (OTFTs) : High electron mobility (~0.1 cm²/V·s) is achieved through optimized film crystallinity .
- Doping strategies : Strong electron donors (e.g., tetrathiafulvalene) can n-dope perylene derivatives, enhancing conductivity .
Q. How do substituents impact the redox properties of this compound derivatives in energy storage systems?
Electron-withdrawing substituents (e.g., -NO₂, -Br) lower LUMO levels, facilitating electron acceptance in sodium-ion battery cathodes. For example, tetrabromo-substituted derivatives exhibit a redox potential shift of ~0.3 V compared to unsubstituted analogs, improving energy density . Theoretical modeling (DFT) guides substituent selection by predicting HOMO-LUMO gaps and charge delocalization .
Q. What methodologies address contradictions in spectral data interpretation for aggregated systems?
Discrepancies between solution and solid-state spectra (e.g., red shifts in films vs. monomers) are resolved using:
- Time-resolved spectroscopy : Distinguishes monomeric and aggregated species via fluorescence lifetime analysis .
- Polarized light microscopy : Correlates optical anisotropy with molecular alignment in films .
- Computational simulations : Models exciton coupling in dimeric or stacked configurations to explain absorption/emission quenching .
Q. How can this compound derivatives be engineered for near-infrared (NIR) emission in bioimaging?
NIR emission (up to 770 nm) is achieved by:
- Donor-acceptor design : Installing alkylamine donors and benzimidazole acceptors on the perylene core .
- Chemical bridging : Urea or aminal bridges between nitrogen atoms enhance Stokes shifts (130 nm) and photostability .
- Aqueous solubility : Sulfonate groups improve biocompatibility for live-cell imaging .
Q. What in silico approaches are used to design this compound derivatives with targeted properties?
- Molecular docking (Glide XP) : Predicts binding affinities for pharmacological applications .
- Activity prediction (PASS algorithm) : Estimates anti-inflammatory or antimicrobial potential .
- Vibrational analysis (VEDA/PED) : Assigns IR/Raman bands to specific molecular vibrations .
Q. What safety protocols are recommended for handling this compound derivatives in laboratory settings?
Properties
IUPAC Name |
1H-benzimidazole;perylene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12.C7H6N2/c1-5-13-6-2-11-17-18-12-4-8-14-7-3-10-16(20(14)18)15(9-1)19(13)17;1-2-4-7-6(3-1)8-5-9-7/h1-12H;1-5H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIFVSJBFGYDFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC=N2.C1=CC2=C3C(=C1)C4=CC=CC5=C4C(=CC=C5)C3=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619952 | |
Record name | 1H-Benzimidazole--perylene (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80619952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79534-91-1 | |
Record name | 1H-Benzimidazole--perylene (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80619952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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